molecular formula C6H5BrN2O2 B044865 2-Bromo-6-nitroaniline CAS No. 59255-95-7

2-Bromo-6-nitroaniline

Cat. No. B044865
CAS RN: 59255-95-7
M. Wt: 217.02 g/mol
InChI Key: KKMOSYLWYLMHAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-nitroaniline and related compounds involves various techniques and conditions to improve yield and purity. For instance, the synthesis technique of 2-methyl-6-nitroaniline, a related compound, involves acetylation and nitration processes that were optimized by separating these stages to control the reaction temperature more effectively, resulting in a product with high purity (99.68%) and a yield of 59.4% (Sun Cheng-hui, 2009). Another study on the green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium at ambient conditions shows the emphasis on environmentally friendly processes (Venkatanarayana Pappula & S. Adimurthy, 2016).

Molecular Structure Analysis

The molecular structure of related nitroaniline compounds has been extensively analyzed through X-ray diffraction and theoretical calculations. For example, the crystal structures of salts derived from 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline were determined, showing the importance of hydrogen bonds in their structural arrangement (Volodymyr V. Medviediev & M. Daszkiewicz, 2021). These structural insights are crucial for understanding the chemical behavior and reactivity of 2-Bromo-6-nitroaniline.

Chemical Reactions and Properties

The chemical reactivity of nitroaniline compounds is influenced by their functional groups and structural characteristics. Studies have explored the reactions of nitroaniline derivatives, leading to the formation of various complex molecules. For example, a palladium-catalyzed carbonylative synthesis demonstrated the use of 2-bromoformanilides (a closely related compound) in the production of quinazolinones, highlighting the versatility of nitroaniline derivatives in synthetic chemistry (Lin He et al., 2014).

Physical Properties Analysis

The physical properties of 2-Bromo-6-nitroaniline, such as crystallinity, melting point, and solubility, are essential for its application in various fields. While specific studies on 2-Bromo-6-nitroaniline are not directly cited here, research on related compounds provides valuable insights. For instance, the crystal structure and hydrogen bonding patterns of nitroaniline salts offer clues about their stability and solubility characteristics (R. Bryant et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-Bromo-6-nitroaniline, such as its reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are critical for its application in synthesis and manufacturing. Research on related nitroaniline derivatives provides insights into the mechanisms and conditions favorable for reactions, as well as the influence of substituents on reactivity and product formation (G. Blay et al., 2008).

Scientific Research Applications

  • Skraup-Type Synthesis : 2,2,3-Tribromopropanal is employed for the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols. This method enables the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines, indicating potential applications in the synthesis of complex organic compounds (Lamberth et al., 2014).

  • Antibacterial Applications : 2-bromo-2-nitro-1,3-propanediol, closely related to the compound , has been found to have antibacterial properties with applications in cosmetics, water treatment, the oil industry, public places, and pharmaceuticals (Wei Wenlong, 2010).

  • Green Synthesis : A green process for preparing 2,6-dibromo-4-nitroaniline from 4-nitroaniline has been developed, using bromide-bromate salts in an aqueous acidic medium. This process produces azo disperse dye intermediates without the use of organic solvents, indicating environmental friendliness and potential applications in dye manufacturing (Pappula & Adimurthy, 2016).

  • Pharmaceuticals and Medicine : Compounds like 6-Bromo-3'-nitroflavone have been shown to have anxiolytic-like effects and may act as partial agonists of benzodiazepine receptors. They exhibit no myorelaxant effects but have mild anticonvulsant activity, suggesting potential applications in the development of new therapeutic agents (Wolfman et al., 1998).

  • Catalysis and Environmental Applications : Silica-supported gold nanoparticles have been used as a catalyst for reducing 2-nitroaniline to o-phenylenediamine, a less toxic and environmentally benign product. This reduction process has implications in environmental science and pollution research (Naseem et al., 2017).

  • Liquid Crystal Solvents : Research on the structural changes induced in the NH2 group of aniline by substituents, including para-bromo- and para-nitroaniline, in nematic liquid crystal solvents, has implications for understanding molecular orientation and nonplanarity in these solvents (Fronza et al., 1980).

Safety And Hazards

2-Bromo-6-nitroaniline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMOSYLWYLMHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466903
Record name 2-Bromo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitroaniline

CAS RN

59255-95-7
Record name 2-Bromo-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59255-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-nitroaniline
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Synthesis routes and methods

Procedure details

A mixture of 3-bromonitrobenzene (6.06 g, 30 mmol) and o-methylhydroxylamine hydrochloride (3.13 g, 37.5 mmol) were reacted in the presence of copper (I) chloride (0.59 g, 6 mmol) and potassium t-butoxide (10.1 g, 90 mmol) in DMF (75 mL). Aqueous work-up and chromatography gave 2-amino-3-bromonitrobenzene (0.36 g, 6%) as an orange powder. 1H NMR (CDCl3) δ 6.60 (t, 1H, J=9 Hz), 7.70 (d, 1H, J=9 Hz), 8.14 (d, 1H, J=9 Hz).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.59 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
B Liedholm, I Nyberg, U Svanholm… - Acta Chem …, 1969 - actachemscand.org
… 3.3 g (0.015 mole) of 2-bromo-6-nitroaniline was dissolved in 90 ml of 52 % hydrobromic … 2.17 g (0.01 mole) of 2-bromo-6-nitroaniline was dissolved in 50 ml of cone, hydrochloric acid …
Number of citations: 18 actachemscand.org
PH Marek, M Urban, ID Madura - Acta Crystallographica Section C …, 2018 - scripts.iucr.org
… Isomeric compound 2 (2-bromo-6-nitroaniline) crystallizes in the centrosymmetric space group P2 1 /n, with one molecule in the asymmetric unit. The whole molecule is essentially flat, …
Number of citations: 14 scripts.iucr.org
B LIEDHOLM - Acta Chem. Scand, 1971 - actachemscand.org
… 2-Bromo-6-nitroaniline was synthesized from 2-bromoaniline … 3.3 g (0.015 mol) of 2-bromo-6-nitroaniline was dissolved in … was synthesized from 2-bromo-6-nitroaniline as described by …
Number of citations: 11 actachemscand.org
LK Dyall - Australian journal of chemistry, 1984 - CSIRO Publishing
… were two minor byproducts shown by chromatography and mass spectrometry to be 5-bromobenzofuroxan and one of the isomeric bromonitroanilines, probably 2-bromo-6-nitroaniline. …
Number of citations: 28 www.publish.csiro.au
JF Corbett, PF Holt - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
suggested that the minor product was the 3-isomer. We find that the minor isomer is in fact 4-nitrobenzo [c] cinnoline.* The bromination of benzo [c] cinnoline has therefore been studied …
Number of citations: 12 pubs.rsc.org
P Hazarika, D Kalita, S Sarmah, R Borah, NS Islam - Polyhedron, 2006 - Elsevier
Two new dinuclear oxo-bridged peroxo complexes of tungsten with coordinated dipeptides of the type, Na 2 [W 2 O 3 (O 2 ) 4 (glycyl-glycine) 2 ]·3H 2 O (1) and Na 2 [W 2 O 3 (O 2 ) 4 (…
Number of citations: 30 www.sciencedirect.com
CD Edlin, JJB Perry - New Journal of Chemistry, 1999 - pubs.rsc.org
… To a solution of tin(II) chloride dihydrate (8.36 g) in concentrated hydrochloric acid (43 ml) was added 2-bromo-6-nitroaniline (2.19 g, 8.45 mmol) and the mixture stirred at room …
Number of citations: 8 pubs.rsc.org
JF Bunnett, MM Rauhut, D Knutson… - Journal of the American …, 1954 - ACS Publications
… prepared by the method of Holleman21 except that the diazotization of 2-bromo-6-nitroaniline was performed according to Hodgson and Walker’s technique.22 l,2-Dibromo-4-…
Number of citations: 20 pubs.acs.org
JJ Boruah, SP Das, R Borah, SR Gogoi, NS Islam - Polyhedron, 2013 - Elsevier
A polymer supported peroxomolybdate(VI) compound of the type [MoO 2 (O 2 )(CN) 2 ]–PAN [PAN=poly(acrylonitrile)] (PANMo) was obtained by reacting H 2 MoO 4 with 30% H 2 O 2 …
Number of citations: 42 www.sciencedirect.com
GC Gullickson - 2010 - conservancy.umn.edu
This thesis presents two separate topics, which contain their own compound numbering schemes. Each part starts compound numbering with 1 and progresses independently. …
Number of citations: 1 conservancy.umn.edu

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